(R)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid” is a chemical compound with the CAS Number: 1350734-63-2 . It has a molecular weight of 358.23 . The IUPAC name for this compound is (3R)-4-(3-bromophenyl)-3-[(tert-butoxycarbonyl)amino]butanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-5-4-6-11(16)7-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored sealed in a dry environment at 2-8°C .Scientific Research Applications
1. Asymmetric Synthesis
(R)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid is utilized in the field of asymmetric synthesis. A study demonstrated the synthesis of β-amino acid pharmacophores through the asymmetric hydrogenation of enamine esters using chiral ferrocenyl ligands (Kubryk & Hansen, 2006).
2. Enantioselective Synthesis
This compound plays a crucial role in the enantioselective synthesis of specific amino acids, such as in the synthesis of the neuroexcitant ATPA, an analogue of AMPA (Pajouhesh et al., 2000).
3. Chiral Building Blocks
The compound is used for creating chiral building blocks in organic chemistry. A study focused on the synthesis of N‐tert‐Butoxycarbonyl α‐Amino Acids, highlighting its importance in producing complex organic molecules (Williams et al., 2003).
4. Synthesis of Unsaturated β-Amino Acid Derivatives
This compound is instrumental in synthesizing unsaturated β-amino acid derivatives. A study explored its use in creating these derivatives from lithium allylamides (Davies et al., 1997).
5. Preparation of Novel Electrophilic Building Blocks
It is also used in the preparation of novel electrophilic building blocks for synthesizing enantiomerically pure compounds. A research study focused on the brominations of cyclic acetals from α-amino acids using this compound (Zimmermann & Seebach, 1987).
6. Heterogeneous Catalysis
In heterogeneous catalysis, this compound is employed for N-tert-butoxycarbonylation of amines, offering an efficient and environmentally benign approach (Heydari et al., 2007).
7. Synthesis of Dipeptide Analogues
It is used in the synthesis of dipeptide analogues, especially in the context of non-proteinogenic amino acids. Research in this area has led to the development of various tert-butyloxycarbonyl amino acid 4-nitroanilides (Schutkowski et al., 2009).
Safety And Hazards
properties
IUPAC Name |
(3R)-4-(3-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-5-4-6-11(16)7-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEDSOKOECEQFP-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)Br)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855758 |
Source
|
Record name | (3R)-4-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid | |
CAS RN |
1350734-63-2 |
Source
|
Record name | (3R)-4-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.